REACTION_CXSMILES
|
CO.[Sn](Cl)Cl.[CH3:6][C:7]1[S:8][C:9]([Br:14])=[C:10]([Br:13])[C:11]=1[Br:12].BrC1SC(C)=CC=1Br>[Cl-].C[N+](C)(C)C.C(Cl)Cl>[Br:12][C:11]1[C:10]([Br:13])=[CH:9][S:8][C:7]=1[CH3:6].[Br:14][C:9]1[S:8][C:7]([CH3:6])=[C:11]([Br:12])[CH:10]=1 |f:4.5|
|
Name
|
mixture
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1Br)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(C1Br)Br)Br
|
Name
|
25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 30° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
After addition of 500 ml of water
|
Type
|
CUSTOM
|
Details
|
to the catholyte, phase separation and removal of the methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.98 g | |
YIELD: PERCENTYIELD | 83.1% | |
YIELD: CALCULATEDPERCENTYIELD | 166.5% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(C1)Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO.[Sn](Cl)Cl.[CH3:6][C:7]1[S:8][C:9]([Br:14])=[C:10]([Br:13])[C:11]=1[Br:12].BrC1SC(C)=CC=1Br>[Cl-].C[N+](C)(C)C.C(Cl)Cl>[Br:12][C:11]1[C:10]([Br:13])=[CH:9][S:8][C:7]=1[CH3:6].[Br:14][C:9]1[S:8][C:7]([CH3:6])=[C:11]([Br:12])[CH:10]=1 |f:4.5|
|
Name
|
mixture
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1Br)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(C1Br)Br)Br
|
Name
|
25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 30° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
After addition of 500 ml of water
|
Type
|
CUSTOM
|
Details
|
to the catholyte, phase separation and removal of the methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.98 g | |
YIELD: PERCENTYIELD | 83.1% | |
YIELD: CALCULATEDPERCENTYIELD | 166.5% |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(C1)Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |